molecular formula C21H24N2O3S B6562217 N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-67-4

N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No.: B6562217
CAS No.: 1091035-67-4
M. Wt: 384.5 g/mol
InChI Key: YUGBXIGKMIKCEL-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents: a 2-(methylsulfanyl)phenyl group and a 4-phenyloxan-4-ylmethyl moiety. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents modulate binding affinity or pharmacokinetics.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-27-18-10-6-5-9-17(18)23-20(25)19(24)22-15-21(11-13-26-14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGBXIGKMIKCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of organic reactions. Typically, the synthesis begins with the preparation of 2-(methylsulfanyl)aniline. This intermediate is then reacted with a suitably protected ethanediamide derivative. The final step involves a coupling reaction with 4-phenyloxan-4-ylmethanol under controlled conditions such as temperature and pH to yield the target compound.

Industrial Production Methods: On an industrial scale, the synthesis of N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide involves optimized processes that ensure high yield and purity. This often includes continuous flow reactors and the use of catalysts to speed up the reactions. Quality control measures are essential to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones.

  • Reduction: The aromatic rings can be selectively reduced under specific conditions.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly on the aromatic rings.

Common Reagents and Conditions: Reagents such as hydrogen peroxide or chromium trioxide are used for oxidation reactions. Reduction reactions might involve hydrogen gas over a palladium catalyst. Substitution reactions could use halogenating agents or nucleophiles like sodium hydroxide, depending on the desired transformation.

Major Products: Oxidation can yield sulfoxides or sulfones, which are often more reactive Reduction products might include partially hydrogenated aromatic rings

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide finds extensive use in:

  • Chemistry: As an intermediate in organic synthesis, it's used to create more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules.

  • Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.

  • Industry: Used in the development of new materials or as a catalyst in various reactions.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets. For example, the aromatic rings might interact with enzyme active sites, modulating their activity. The presence of the methylsulfanyl group can facilitate the formation of hydrogen bonds, influencing the compound's overall bioactivity. The detailed pathway often involves the modulation of metabolic or signaling pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on ethanediamide derivatives and sulfonamide-related compounds with overlapping structural motifs or functional groups. Key comparisons include substituent effects, conformational behavior, and crystallographic data.

Substituent-Driven Structural Variations
Compound Name Molecular Formula Key Substituents Structural Features Notable Interactions Reference
Target Compound : N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide C₂₃H₂₆N₂O₃S - 2-(Methylsulfanyl)phenyl
- 4-Phenyloxan-4-ylmethyl
- Ethanediamide backbone
- Oxane ring (6-membered oxygen heterocycle)
Potential SMe···H-N/O interactions; oxane ring rigidity N/A
Analog 1 : N-[2-(4-Fluorophenyl)ethyl]-N'-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide C₂₉H₃₁FN₄O₆S - 4-Fluorophenethyl
- 3-(4-Methoxyphenylsulfonyl)oxazinan-2-ylmethyl
- Ethanediamide backbone
- Oxazinan ring (6-membered N/O heterocycle)
Sulfonyl (SO₂) hydrogen-bond acceptor; fluorine-mediated hydrophobic effects
Analog 2 : (E)-1-[2-(Methylsulfanyl)phenyl]-2-({(E)-2-[2-(methylsulfanyl)phenyl]hydrazinylidene}(nitro)methyl)diazabicyclo[2.2.2]octane C₂₄H₂₆N₆O₂S₂ - Dual 2-(methylsulfanyl)phenyl
- Nitro (NO₂) group
- Diazabicyclo[2.2.2]octane framework
- Planar π-systems
Intramolecular N-H···N/S interactions; nitro group participation in C-H···O contacts

Key Observations :

  • Backbone Flexibility : The target compound’s ethanediamide backbone allows for rotational freedom, whereas Analog 2’s diazabicyclo[2.2.2]octane imposes conformational constraints.
  • Heterocyclic Rings : The oxane ring in the target compound vs. the oxazinan in Analog 1 alters steric and electronic profiles. Oxazinan’s sulfonyl group in Analog 1 enhances hydrogen-bonding capacity compared to the phenyl-substituted oxane.
  • Substituent Effects : The nitro group in Analog 2 introduces strong electron-withdrawing effects and intermolecular interactions, absent in the target compound.
Crystallographic and Conformational Analysis
  • Target Compound: No direct crystallographic data are provided. However, Analog 1’s oxazinan ring and Analog 2’s diazabicyclo framework highlight the importance of heterocycles in dictating molecular packing.
  • Analog 2 : Exhibits planar π-systems (dihedral angle: 3.707 Å between N1-N2-C3-N3-N4 and C11-C16 rings) and torsional angles (C-S-C-C = 7.47° and 72.07°), suggesting significant conformational strain due to the bicyclic system .
  • Analog 1 : The 4-fluorophenyl and sulfonyl groups likely contribute to layered crystal packing via aryl-aryl stacking and sulfonyl-mediated hydrogen bonds, as seen in related sulfonamides .

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